molecular formula C16H14N2O B12880710 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone CAS No. 112670-90-3

1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone

Cat. No.: B12880710
CAS No.: 112670-90-3
M. Wt: 250.29 g/mol
InChI Key: GCACFEOZEOVSCZ-UHFFFAOYSA-N
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Description

1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a phenyl group and two pyrrole rings attached to an ethanone backbone

Properties

CAS No.

112670-90-3

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-phenyl-2,2-bis(1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)15(13-8-4-10-17-13)14-9-5-11-18-14/h1-11,15,17-18H

InChI Key

GCACFEOZEOVSCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CN2)C3=CC=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of pyrrole with acetophenone in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, nitrating agents; often in the presence of a catalyst or under controlled temperature conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone serves as a building block for synthesizing more complex organic molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. This property is critical in the development of new catalysts and materials.

Medicine

The medicinal applications of this compound are particularly promising:

  • Anticancer Potential : Research indicates that compounds similar to 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone can inhibit tubulin polymerization, a vital process for cancer cell division. This inhibition leads to reduced cancer cell growth and increased apoptosis in tumor cells .
  • Neurological Disorders : Studies have suggested that this compound may interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. Its potential as a therapeutic agent for treating conditions such as depression and anxiety is being explored .

Industrial Applications

In industry, 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is used in the production of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to industrial products.

Case Study 1: Anticancer Activity

A study published in PubMed highlighted the anticancer properties of pyrrole derivatives, including 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone. The research demonstrated that these compounds could effectively inhibit cancer cell proliferation through mechanisms involving tubulin polymerization inhibition .

Case Study 2: Neuropharmacology

Research conducted on the binding properties of this compound indicated its potential use as a tracer in positron emission tomography (PET) studies for neurological conditions. The study found that it exhibited significant binding affinity for MAO-A sites in the brain, suggesting its utility in imaging studies related to mood disorders .

Mechanism of Action

The mechanism of action of 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is unique due to its combination of a phenyl group and two pyrrole rings, which imparts distinct chemical and biological properties.

Biological Activity

1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone (CAS No. 112670-90-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone has the following chemical properties:

PropertyValue
Molecular FormulaC15H14N2O
Molecular Weight238.29 g/mol
IUPAC Name1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone
InChI KeyZKNWULMLTAWBFS-UHFFFAOYSA-N

The biological activity of 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is largely attributed to its interaction with various molecular targets in biological systems. It is believed to modulate pathways related to oxidative stress and inflammation, potentially exerting antioxidant and anti-inflammatory effects. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Interaction with Receptors : It could act on specific receptors that mediate cellular responses to stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone. For instance:

  • Tubulin Polymerization Inhibition : Compounds similar to 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone have been shown to inhibit tubulin polymerization, an essential process for cancer cell division. This inhibition can lead to reduced cancer cell growth and increased apoptosis in tumor cells .

Antimicrobial Activity

Pyrrole derivatives have also demonstrated significant antimicrobial properties:

  • Broad-Spectrum Antibacterial Effects : Studies indicate that pyrrole-based compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a promising range compared to standard antibiotics .

Neuroprotective Effects

Emerging research suggests that certain pyrrole derivatives may offer neuroprotective benefits:

  • Oxidative Stress Modulation : By reducing oxidative stress in neuronal cells, these compounds may protect against neurodegenerative diseases. The specific pathways involved are still under investigation but are thought to involve modulation of reactive oxygen species (ROS) levels .

Case Studies

Several case studies have investigated the biological effects of pyrrole derivatives similar to 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone:

  • Anticancer Efficacy : A study found that a related pyrrole derivative inhibited the growth of various cancer cell lines at nanomolar concentrations by disrupting tubulin dynamics .
  • Antimicrobial Screening : Another study tested a series of pyrrole compounds against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 3.12 µg/mL for certain derivatives .
  • Neuroprotection in Animal Models : Research demonstrated that specific pyrrole compounds could reduce neuroinflammation and improve cognitive function in rodent models of Alzheimer's disease .

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